molecular formula C6H5BrN4O B13919051 7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one

7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one

Katalognummer: B13919051
Molekulargewicht: 229.03 g/mol
InChI-Schlüssel: VSLCZQJDJSFVDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a unique structure combining an imidazole ring with a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the following steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Bromination: The imidazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Formation of the Triazine Ring: The final step involves the formation of the triazine ring by reacting the brominated imidazole with a suitable nitrile or amidine under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted imidazo[2,1-f][1,2,4]triazin-4(1H)-one derivatives.

    Oxidation Reactions: Products include oxidized derivatives with different functional groups.

    Reduction Reactions: Products include reduced derivatives with different hydrogenation levels.

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.

Wirkmechanismus

The mechanism of action of 7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Bromoimidazo[2,1-f][1,2,4]triazin-4-amine: Similar structure but with an amine group instead of a methyl group.

    2-Methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one: Similar structure but without the bromine atom.

    7-Chloro-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the methyl group can affect the compound’s lipophilicity and interaction with biological targets.

Eigenschaften

Molekularformel

C6H5BrN4O

Molekulargewicht

229.03 g/mol

IUPAC-Name

7-bromo-2-methyl-3H-imidazo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H5BrN4O/c1-3-9-6(12)5-8-2-4(7)11(5)10-3/h2H,1H3,(H,9,10,12)

InChI-Schlüssel

VSLCZQJDJSFVDO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=CN=C2C(=O)N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.